![molecular formula C9H15Br B2811793 2-(2-Bromoethyl)spiro[3.3]heptane CAS No. 2137790-92-0](/img/structure/B2811793.png)
2-(2-Bromoethyl)spiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)spiro[3.3]heptane is a chemical compound that has garnered attention due to its unique spirocyclic structure. The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon atom, creating a rigid and non-planar framework. This structural feature imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)spiro[3.3]heptane typically involves the alkylation of spiro[3.3]heptane derivatives. One common method includes the reaction of spiro[3.3]heptane with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromoethyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted spiro[3.3]heptane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)spiro[3.3]heptane has diverse applications in scientific research:
Medicinal Chemistry: The spiro[3.3]heptane scaffold is explored as a bioisostere for benzene rings in drug design, potentially improving drug properties and efficacy.
Biological Studies: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Material Science: Its rigid and non-planar structure can be utilized in the design of advanced materials with specific mechanical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)spiro[3.3]heptane depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the behavior of benzene rings in biological systems. The compound can interact with molecular targets such as enzymes, receptors, or proteins, influencing their activity and function. The non-planar structure of spiro[3.3]heptane allows for unique binding interactions, potentially enhancing the compound’s efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane: The parent compound, featuring the same spirocyclic core without the bromoethyl group.
Bicyclo[1.1.1]pentane: Another rigid, non-planar scaffold used as a bioisostere for benzene rings.
Cubane: A highly strained, cubic structure also explored as a benzene bioisostere.
Uniqueness: 2-(2-Bromoethyl)spiro[3.3]heptane stands out due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the bromoethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)spiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQCTVKBNHGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
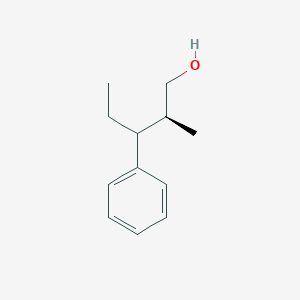
![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)
![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)
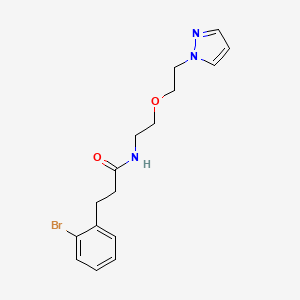
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2811718.png)
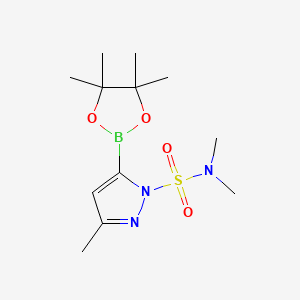
![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2811723.png)
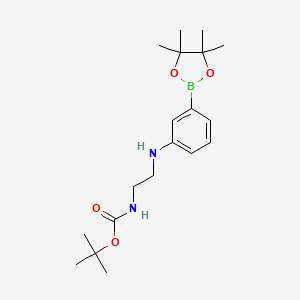
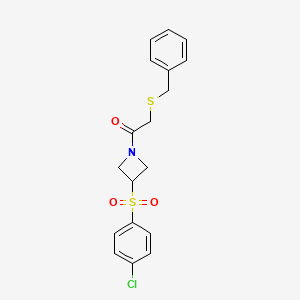

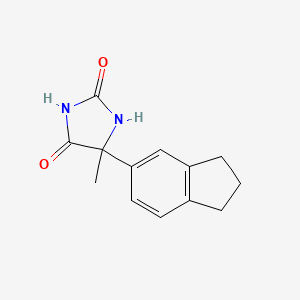
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2811729.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2811731.png)
